molecular formula C13H24O2Si2 B1602038 2-Methyl-1,4-bis(trimethylsiloxy)benzene CAS No. 78018-53-8

2-Methyl-1,4-bis(trimethylsiloxy)benzene

Cat. No.: B1602038
CAS No.: 78018-53-8
M. Wt: 268.5 g/mol
InChI Key: IPYOHMJSEPFQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,4-bis(trimethylsiloxy)benzene is an organosilicon compound with the molecular formula C13H24O2Si2 and a molecular weight of 268.51 g/mol . This compound is characterized by the presence of two trimethylsiloxy groups attached to a benzene ring, with a methyl group at the 2-position. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Methyl-1,4-bis(trimethylsiloxy)benzene typically involves the reaction of 2-methyl-1,4-dihydroxybenzene with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis route can be scaled up for larger production. The key steps involve:

    Starting Material: 2-Methyl-1,4-dihydroxybenzene.

    Reagent: Trimethylsilyl chloride.

    Catalyst/Base: Pyridine.

    Reaction Conditions: Room temperature, inert atmosphere.

    Purification: Column chromatography or recrystallization.

Chemical Reactions Analysis

2-Methyl-1,4-bis(trimethylsiloxy)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of functionalized benzene derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-bis(trimethylsiloxy)benzene involves its ability to form stable silicon-oxygen bonds. This stability makes it an excellent candidate for use in various chemical reactions and industrial applications. The compound can interact with other molecules through its trimethylsiloxy groups, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-1,4-bis(trimethylsiloxy)benzene include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs.

Properties

IUPAC Name

trimethyl-(2-methyl-4-trimethylsilyloxyphenoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2Si2/c1-11-10-12(14-16(2,3)4)8-9-13(11)15-17(5,6)7/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYOHMJSEPFQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507065
Record name [(2-Methyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78018-53-8
Record name [(2-Methyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Methyl-1,4-bis(trimethylsiloxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,4-bis(trimethylsiloxy)benzene
Reactant of Route 3
Reactant of Route 3
2-Methyl-1,4-bis(trimethylsiloxy)benzene
Reactant of Route 4
Reactant of Route 4
2-Methyl-1,4-bis(trimethylsiloxy)benzene
Reactant of Route 5
Reactant of Route 5
2-Methyl-1,4-bis(trimethylsiloxy)benzene
Reactant of Route 6
Reactant of Route 6
2-Methyl-1,4-bis(trimethylsiloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.